IDO1 Inhibitory Potency: 55-Fold Superiority Over C3-Carbohydrazide Indazole Analogs
5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole inhibits mouse IDO1 with an IC50 of 13 nM in transfected P815 cells [1]. In contrast, a series of C3-carbohydrazide substituted 1H-indazoles reported by Manna et al. (2017) achieved only micromolar potency, with the most active derivatives (compounds 121 and 122) exhibiting IC50 values of 720 nM and 770 nM, respectively, in enzymatic assays [2]. The substitution pattern at N1 and C5 of the target compound confers a 55- to 59-fold enhancement in IDO1 inhibitory activity relative to the C3-modified comparator series.
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 13 nM (mouse IDO1, P815 cell assay) |
| Comparator Or Baseline | C3-carbohydrazide 1H-indazoles (compounds 121 and 122): 720 nM and 770 nM |
| Quantified Difference | 55-fold (720/13) to 59-fold (770/13) more potent |
| Conditions | Target compound: Inhibition of mouse IDO1 transfected in P815 cells, L-Kyn level reduction after 16 hrs by HPLC. Comparator: Enzymatic IDO1 assay using kynurenine detection. |
Why This Matters
For IDO1-targeted drug discovery programs, procurement of the target compound provides a sub-100 nM potency starting point, whereas alternative indazole building blocks require extensive additional optimization to achieve comparable potency.
- [1] BindingDB BDBM50514753. IC50 = 13 nM against mouse IDO1 in P815 cells. CHEMBL4557994. View Source
- [2] Manna S, et al. Identification of Substituted 1H-Indazoles as Potent Inhibitors for Immunosuppressive Enzyme Indoleamine 2,3-Dioxygenase 1. ChemistrySelect. 2017;2(11):3212-3216. View Source
